molecular formula C7H12O4 B2893305 2-(Oxan-4-yloxy)acetic acid CAS No. 160251-58-1

2-(Oxan-4-yloxy)acetic acid

Cat. No. B2893305
M. Wt: 160.169
InChI Key: LLDMKMJATGCDPO-UHFFFAOYSA-N
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Description

2-(Oxan-4-yloxy)acetic acid (also known as oxanilic acid) is a synthetic organic compound that has been used extensively in scientific research for its various applications. It is a derivative of oxalic acid and is used as a building block for the synthesis of other compounds. It is a common reagent in organic synthesis and has found applications in the fields of biochemistry, pharmacology, and medicine.

Scientific Research Applications

Oxidant Applications in Organic Synthesis

One of the prominent applications of related chemical compounds is in the field of organic synthesis, particularly as oxidants. Desai, Malik, and Sanford (2006) explored the use of peroxide-based oxidants in catalyzed acetoxylation and etherification, demonstrating the effectiveness of Oxone in acetic acid and methanol for a wide variety of substrates. This process underscores the potential utility of compounds like 2-(Oxan-4-yloxy)acetic acid in facilitating specific organic reactions, offering an inexpensive, safe, and environmentally benign alternative for C-H bond oxygenation (Desai, Malik, & Sanford, 2006).

Environmental Remediation and Water Treatment

In environmental science, compounds structurally similar to 2-(Oxan-4-yloxy)acetic acid have been investigated for their utility in degrading pollutants. Jaafarzadeh, Ghanbari, and Zahedi (2018) conducted a study on the degradation of 2,4-Dichlorophenoxyacetic acid (2,4-D) from aqueous solutions using a hybrid process based on electrooxidation (EO) and Oxone. This research highlights the potential for such compounds to contribute to water treatment technologies, showcasing a synergistic effect on pollutant removal and the possibility of applying these findings to the degradation of a wide range of organic contaminants (Jaafarzadeh, Ghanbari, & Zahedi, 2018).

Advanced Oxidation Processes

The activation of peracetic acid (PAA) for the advanced oxidation of aromatic organic compounds was studied by Kim et al. (2020), providing insights into the activation mechanisms and the efficiency of oxidation processes. This research elucidates the role of acetylperoxyl radicals in pollutant degradation, which could be relevant for understanding the oxidative capabilities of 2-(Oxan-4-yloxy)acetic acid in similar contexts. The study emphasizes the importance of structural and electronic factors in determining the reactivity and utility of such compounds in environmental applications (Kim et al., 2020).

properties

IUPAC Name

2-(oxan-4-yloxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c8-7(9)5-11-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDMKMJATGCDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxan-4-yloxy)acetic acid

CAS RN

160251-58-1
Record name 2-(oxan-4-yloxy)acetic acid
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Synthesis routes and methods

Procedure details

A solution of tetrahydro-2H-pyran-4-ol (286 μl, Acros) in tetrahydrofuran (4 ml) was added with sodium iodoacetate (624 mg), and successively added with sodium hydride (198 mg) as several portions at 0° C., and the mixture was stirred at the same temperature for 45 minutes, and then further stirred at room temperature for 23 hours. The reaction mixture was cooled again to 0° C., and then carefully added with water and then with chloroform, and the organic layer was separated. The aqueous layer was acidified (pH 4) with 1 N hydrochloric acid, and extracted three times with chloroform, and the combined organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. Then, the solvent was evaporated under reduced pressure to obtain the title compound (43.4 mg).
Quantity
286 μL
Type
reactant
Reaction Step One
Quantity
624 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
198 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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